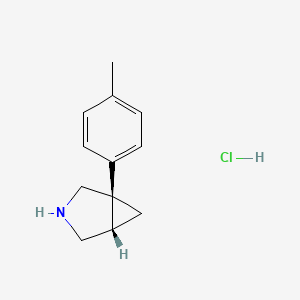

(+)-Bicifadine Hydrochloride

説明

特性

IUPAC Name |

(1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H/t11-,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZOPAFTLUOBOM-LYCTWNKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC2CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@]23C[C@@H]2CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71195-57-8 (Parent) | |

| Record name | Bicifadine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066504754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80676242 | |

| Record name | (1R,5S)-1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66504-75-4, 66504-82-3 | |

| Record name | Bicifadine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066504754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,5S)-1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BICIFADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE6G20P68T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of (+)-Bicifadine Hydrochloride

Prepared by: Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Subject: An in-depth analysis of the molecular and physiological mechanisms underpinning the pharmacological activity of (+)-Bicifadine Hydrochloride, a non-opioid analgesic candidate.

Executive Summary

This compound is a novel, non-narcotic analgesic agent developed for the management of acute, persistent, and chronic pain.[1][2] Its primary mechanism of action deviates from traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs), positioning it as a compound with a potentially lower abuse liability and reduced risk of gastrointestinal side effects.[3][4] This guide elucidates the core mechanism of Bicifadine as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4][5] We will dissect its molecular pharmacology, present the key experimental evidence validating its function, and explore the downstream physiological consequences that produce its antinociceptive effects.

Introduction: The Analgesic Candidate (+)-Bicifadine

(+)-Bicifadine, chemically known as 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, emerged from a search for new classes of non-opioid analgesics. It has been investigated in multiple clinical trials for various pain indications, including postoperative pain and chronic low back pain.[6][7] Although some late-stage trials did not meet their primary endpoints, the compound's unique mechanism provides a valuable case study in monoamine-based pain modulation.[4][8] Understanding this mechanism is critical for the rational design of future non-addictive pain therapeutics.

Core Mechanism: A Triple Monoamine Reuptake Inhibitor

The fundamental mechanism of action of Bicifadine is the inhibition of presynaptic reuptake of three key monoamine neurotransmitters: norepinephrine (noradrenaline), serotonin (5-HT), and to a lesser extent, dopamine.[1][9][10] By blocking the function of their respective transporter proteins—the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT)—Bicifadine increases the extracellular concentration and residence time of these neurotransmitters in the synaptic cleft.[1][9] This enhancement of adrenergic, serotonergic, and dopaminergic signaling is the primary driver of its analgesic properties.[1]

Caption: Synaptic Mechanism of (+)-Bicifadine Action.

Molecular Pharmacology: Transporter Binding Affinity & Selectivity

The efficacy and side-effect profile of a reuptake inhibitor are largely defined by its relative affinity for the different monoamine transporters. In vitro studies using recombinant human transporters have precisely quantified Bicifadine's inhibitory activity.

The data reveal a clear hierarchical potency, with the strongest inhibition at the norepinephrine transporter (NET), followed by the serotonin transporter (SERT), and significantly weaker activity at the dopamine transporter (DAT).[1][10] The approximate potency ratio of NET:SERT:DAT is 1:2:17.[1][10][11]

| Transporter Target | Parameter | Value (nM) | Reference |

| Norepinephrine Transporter (NET) | IC₅₀ | 55 | [12] |

| Serotonin Transporter (SERT) | IC₅₀ | 117 | [12] |

| Dopamine Transporter (DAT) | IC₅₀ | 910 | [12] |

Table 1: In Vitro Inhibitory Concentrations of this compound

This profile distinguishes Bicifadine from other serotonin-norepinephrine reuptake inhibitors (SNRIs), which may have different ratios of activity and often negligible effects on dopamine reuptake.[13]

In Vitro Validation: Neurotransmitter Uptake Inhibition Assays

The foundational evidence for Bicifadine's mechanism comes from radioligand uptake inhibition assays. This methodology provides a direct measure of a compound's ability to block transporter function.

Experimental Protocol: Radioligand Uptake Assay

-

Cell Culture: Stably transfected cell lines (e.g., HEK293) expressing high levels of a single human monoamine transporter (hNET, hSERT, or hDAT) are cultured to confluence. The choice of a heterologous expression system ensures that the observed effects are specific to the transporter being studied, eliminating confounding variables from other neuronal proteins.

-

Assay Preparation: Cells are harvested and resuspended in a Krebs-Ringer-HEPES buffer. Aliquots of the cell suspension are pre-incubated with varying concentrations of this compound or a vehicle control. This pre-incubation allows the inhibitor to bind to its target transporter before the substrate is introduced.

-

Uptake Initiation: The assay is initiated by adding a mixture of a radiolabeled monoamine substrate (e.g., [³H]norepinephrine, [³H]serotonin, or [³H]dopamine) at a concentration near its Kₘ value. This ensures the assay is sensitive to competitive inhibition.

-

Incubation: The reaction is allowed to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C. This time is optimized to be within the linear range of uptake, preventing substrate depletion or product inhibition.

-

Uptake Termination: The reaction is rapidly terminated by washing the cells with ice-cold buffer and filtering them through glass fiber filters using a cell harvester. The cold temperature and rapid filtration effectively stop the transport process and separate the cells (containing internalized radiolabel) from the extracellular medium.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., desipramine for NET). This value is subtracted from all measurements. The specific uptake data are then plotted against the concentration of Bicifadine, and the IC₅₀ value is calculated using non-linear regression analysis.

In Vivo Confirmation: Microdialysis Studies in Key Brain Regions

To confirm that the in vitro transporter inhibition translates to a functional effect in a living system, in vivo microdialysis studies were conducted in rats. This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions associated with pain and mood regulation.

The results from these studies provided critical validation: administration of Bicifadine (20 mg/kg, i.p.) led to a significant and measurable increase in extrasynaptic levels of:

-

Norepinephrine and Serotonin in the prefrontal cortex.[1][11]

-

Norepinephrine in the locus coeruleus, a key nucleus in the descending pain modulatory pathway.[1][11]

These findings directly demonstrate that Bicifadine engages its targets in vivo to produce the predicted neurochemical changes.

Caption: Workflow for an In Vivo Microdialysis Experiment.

Downstream Pharmacodynamics: Modulation of Nociceptive Pathways

The elevation of monoamines, particularly norepinephrine and serotonin, in key areas of the central nervous system is a well-established mechanism for pain relief. These neurotransmitters are the primary mediators of the descending inhibitory pain pathways, which originate in brainstem nuclei (like the locus coeruleus and raphe nuclei) and project down to the dorsal horn of the spinal cord. By enhancing the signaling of these pathways, Bicifadine effectively "turns up the volume" on the body's endogenous pain-suppressing system, inhibiting the transmission of nociceptive signals from the periphery to the brain.

Furthermore, the contribution of dopamine to analgesia, while less pronounced, is significant.[10] Studies have shown that the antihyperalgesic effects of Bicifadine in neuropathic pain models can be partially reduced by the administration of a D₂ receptor antagonist.[1][11] This suggests that the modest increase in dopaminergic tone contributes to the overall therapeutic profile, potentially by modulating reward and motivation circuits that influence the perception of pain.

Conclusion

The mechanism of action of this compound is centered on its function as a triple reuptake inhibitor with a distinct selectivity profile favoring the norepinephrine transporter over the serotonin and dopamine transporters. This activity has been rigorously validated through in vitro binding and uptake assays and confirmed in vivo via microdialysis studies demonstrating increased extracellular monoamine levels in relevant brain regions. The resulting enhancement of descending inhibitory pain pathways and modulation of dopaminergic circuits underpins its antinociceptive and antihyperalgesic effects observed in a wide range of preclinical pain models.[1] This comprehensive mechanistic understanding provides a solid foundation for the continued exploration of monoamine reuptake inhibitors in the development of next-generation, non-opioid analgesics.

References

-

Efficacy and Safety of Bicifadine in the Treatment of Chronic Low Back Pain. (2006). ClinicalTrials.gov. Retrieved January 15, 2026, from [Link]

-

Wang, R. I., Johnson, R. P., Lee, J. C., & Waite, E. M. (1982). The oral analgesic efficacy of bicifadine hydrochloride in postoperative pain. Journal of Clinical Pharmacology, 22(4), 160-164. Retrieved January 15, 2026, from [Link]

-

Disappointing results from phase III trial of bicifadine in chronic low back pain. (2006). BioWorld. Retrieved January 15, 2026, from [Link]

-

DOV Pharmaceutical Announces Updates For Bicifadine Chronic Pain Program. (2006). BioSpace. Retrieved January 15, 2026, from [Link]

-

DOV Pharmaceutical Announces Positive Futility Analysis For Pivotal Phase III Trial Of Bicifadine In Chronic Low Back Pain & Long Term Safety & Efficacy Trial Of Bicifadine Continues To Yield Encouraging Data. (2005). BioSpace. Retrieved January 15, 2026, from [Link]

-

Basile, A. S., et al. (2007). Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1208-1225. Retrieved January 15, 2026, from [Link]

-

Bicifadine. (n.d.). chemeurope.com. Retrieved January 15, 2026, from [Link]

-

Marks, D. M., Pae, C. U., & Patkar, A. A. (2008). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. Psychiatry (Edgmont), 5(9), 78–82. Retrieved January 15, 2026, from [Link]

-

Bicifadine. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Basile, A. S., et al. (2007). Characterization of the Antinociceptive Actions of Bicifadine in Models of Acute, Persistent, and Chronic Pain. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Bicifadine. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

New Neuropathy Drug. (2007). NATAP. Retrieved January 15, 2026, from [Link]

-

Studies on the Structure-Activity Relationship of Bicifadine Analogs as Monoamine Transporter Inhibitors. (2008). PubMed. Retrieved January 15, 2026, from [Link]

-

Krieter, P. A., et al. (2008). Pharmacokinetics, Disposition, and Metabolism of Bicifadine in Humans. Drug Metabolism and Disposition, 36(1), 160-169. Retrieved January 15, 2026, from [Link]

-

Serotonin–norepinephrine–dopamine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Sansone, R. A., & Sansone, L. A. (2014). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in Clinical Neuroscience, 11(3-4), 37–42. Retrieved January 15, 2026, from [Link]

-

Norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Krieter, P. A., et al. (2008). Pharmacokinetics, disposition, and metabolism of bicifadine in humans. PubMed. Retrieved January 15, 2026, from [Link]

Sources

- 1. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Bicifadine [chemeurope.com]

- 4. Bicifadine - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. The oral analgesic efficacy of bicifadine hydrochloride in postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 10. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (+)-Bicifadine Hydrochloride: A Triple Reuptake Inhibitor

Abstract

(+)-Bicifadine hydrochloride is a novel psychoactive compound that functions as a triple reuptake inhibitor (TRI), potently modulating the synaptic concentrations of norepinephrine, serotonin, and dopamine.[1][2][3] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core mechanism of action, present its pharmacological profile with relevant in vitro data, and provide detailed, field-proven protocols for its characterization. This document is designed to be a practical resource, blending theoretical knowledge with actionable experimental methodologies to facilitate further research and development of this and similar compounds.

Introduction: The Rationale for Triple Reuptake Inhibition

Major depressive disorder (MDD) and chronic pain are complex neurological conditions often characterized by dysregulation of monoaminergic neurotransmitter systems.[4][5] For decades, the mainstay of pharmacological intervention has been selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[6] While effective for many, a significant patient population experiences partial response or treatment-resistant symptoms.[7] This has spurred the development of novel therapeutic strategies, including the inhibition of dopamine reuptake in addition to serotonin and norepinephrine.[8]

The "triple reuptake inhibitor" hypothesis posits that simultaneously elevating the levels of all three key monoamines—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft may lead to a broader spectrum of efficacy, a faster onset of action, and potentially a more favorable side-effect profile compared to more selective agents.[7][9] this compound, a 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane derivative, has emerged as a significant compound within this class, demonstrating potent inhibition of all three monoamine transporters.[3][10]

Core Mechanism of Action: Modulating Monoaminergic Tone

This compound exerts its pharmacological effects by binding to and inhibiting the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This blockade of reuptake machinery leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling to postsynaptic neurons.

dot

Caption: Mechanism of this compound as a Triple Reuptake Inhibitor.

Pharmacological Profile: In Vitro Characterization

The potency of this compound at each of the monoamine transporters is a critical determinant of its overall pharmacological effect. This is typically quantified through in vitro binding and uptake inhibition assays.

Data Presentation: Monoamine Transporter Inhibition

The following table summarizes the in vitro inhibitory activity of this compound at the human norepinephrine, serotonin, and dopamine transporters.

| Transporter | Parameter | Value (nM) |

| Norepinephrine Transporter (NET) | IC50 | 55[3][10] |

| Serotonin Transporter (SERT) | IC50 | 117[3][10] |

| Dopamine Transporter (DAT) | IC50 | 910[3][10] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols for Characterization

To rigorously characterize a triple reuptake inhibitor like this compound, a multi-faceted experimental approach is necessary, encompassing in vitro and in vivo methodologies. The following protocols provide a detailed framework for these essential experiments.

In Vitro Monoamine Transporter Binding Assay

This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the monoamine transporters.

dot

Caption: Workflow for In Vitro Monoamine Transporter Binding Assay.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human serotonin, norepinephrine, or dopamine transporter.

-

Harvest the cells and homogenize in ice-cold buffer.

-

Perform differential centrifugation to isolate the cell membrane fraction.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[11]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following components in order: assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and serial dilutions of this compound or a reference compound.[11][12]

-

For the determination of non-specific binding, add a high concentration of a known, non-labeled inhibitor.

-

Initiate the binding reaction by adding the prepared cell membranes to each well.

-

Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient duration to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[11]

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and Kd (dissociation constant) of the radioligand used.

-

In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol outlines the procedure for in vivo microdialysis in freely moving rats to measure extracellular levels of serotonin, norepinephrine, and dopamine in specific brain regions following the administration of this compound.[1][13][14][15][16]

dotdot graph "Microdialysis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Surgically implant a guide cannula\ntargeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens)"]; B [label="Allow for post-operative recovery"]; C [label="Insert a microdialysis probe through the guide cannula"]; D [label="Perfuse the probe with artificial cerebrospinal fluid (aCSF)"]; E [label="Collect baseline dialysate samples"]; F [label="Administer (+)-Bicifadine HCl (e.g., intraperitoneally)"]; G [label="Continue collecting dialysate samples at timed intervals"]; H [label="Analyze neurotransmitter concentrations in dialysate\nusing HPLC with electrochemical detection"];

A -> B -> C -> D -> E -> F -> G -> H; }

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bicifadine hydrochloride | CAS 66504-75-4 | Tocris Bioscience [tocris.com]

- 4. The Tail Suspension Test [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. animal.research.wvu.edu [animal.research.wvu.edu]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. med.upenn.edu [med.upenn.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 16. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Discovery and Synthesis of (+)-Bicifadine Hydrochloride

Abstract

(+)-Bicifadine Hydrochloride, a non-opioid analgesic, represents a significant area of research in pain management due to its unique mechanism of action as a serotonin-norepinephrine-doping reuptake inhibitor. This technical guide provides a comprehensive overview of the discovery, development, and, most critically, the synthetic pathways leading to the enantiomerically pure this compound. Tailored for researchers, scientists, and drug development professionals, this document delves into the causalities behind experimental choices, offering field-proven insights into both racemic and asymmetric synthetic strategies. Detailed protocols, mechanistic diagrams, and a thorough compilation of pharmacological data are presented to create a self-validating and authoritative resource.

Introduction: The Clinical Imperative for Novel Analgesics

The management of chronic and acute pain remains a significant challenge in modern medicine, with a pressing need for effective analgesics that are devoid of the adverse effects and abuse potential associated with opioid medications. (+)-Bicifadine, chemically known as (+)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, emerged as a promising candidate in this landscape. Initially developed by American Cyanamid, its journey through preclinical and clinical evaluations has provided valuable insights into the therapeutic potential of monoamine reuptake inhibitors for nociceptive and neuropathic pain states.[1] This guide will illuminate the scientific journey of this compound, from its conceptualization to its sophisticated chemical synthesis.

Discovery and Pharmaceutical Evolution

Bicifadine was first disclosed by American Cyanamid as a novel analgesic agent.[1] The initial research focused on a new series of 1-aryl-3-azabicyclo[3.1.0]hexanes, with the goal of identifying non-narcotic painkillers. After its initial discovery, the development rights for Bicifadine were licensed to DOV Pharmaceutical in 1998.[1] Extensive clinical trials were conducted to evaluate its efficacy and safety for various pain indications, including chronic low back pain and pain associated with diabetic neuropathy.[2][3] Although it showed promise, it ultimately did not receive regulatory approval, in part due to a high placebo response in some trials.[4] Nevertheless, the development history of Bicifadine has contributed significantly to the understanding of the role of monoamine transporters in pain modulation.

Pharmacological Profile: A Triple Reuptake Inhibition Mechanism

This compound exerts its analgesic effects through the inhibition of the reuptake of three key neurotransmitters: norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA).[5][6] This action increases the concentration of these monoamines in the synaptic cleft, thereby enhancing their signaling. The analgesic properties are believed to be primarily driven by the potentiation of noradrenergic and serotonergic pathways that descend from the brainstem to the spinal cord and modulate pain perception.[7]

The affinity of Bicifadine for the monoamine transporters has been quantified through in vitro binding assays. The hydrochloride salt is a potent antagonist of the norepinephrine transporter (NET) and also exhibits significant activity at the serotonin (SERT) and dopamine (DAT) transporters.[8]

Table 1: Inhibitory Potency of Bicifadine Hydrochloride at Monoamine Transporters

| Transporter | IC50 (nM) |

| Norepinephrine (NET) | 55 |

| Serotonin (SERT) | 117 |

| Dopamine (DAT) | 910 |

| Data sourced from Tocris Bioscience.[8] |

The unique ratio of norepinephrine to serotonin reuptake inhibition, with a preference for norepinephrine, is a distinguishing feature of Bicifadine compared to other SNRIs.[9]

Figure 1: Mechanism of action of Bicifadine.

The Synthesis of this compound: From Racemate to Enantiopure Compound

The synthesis of Bicifadine has evolved from early racemic approaches to more sophisticated, atom-economical asymmetric methods designed to produce the desired (+)-enantiomer directly.

Racemic Synthesis of Bicifadine

The foundational synthesis of racemic Bicifadine was reported by Epstein and colleagues at American Cyanamid.[10] This route involves the construction of the 3-azabicyclo[3.1.0]hexane core through a multi-step sequence. A key intermediate, 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, is reduced to yield the final racemic product.[11]

Figure 2: Simplified racemic synthesis of Bicifadine.

Enantioselective Synthesis of (+)-Bicifadine

The development of an efficient asymmetric synthesis was a significant advancement, enabling the direct production of the pharmacologically active (+)-enantiomer. A notable and highly efficient method was developed by Xu and colleagues, which proceeds in a single stage without the isolation of intermediates.[9]

This atom-economical synthesis relies on the in-depth mechanistic understanding of the coupling between an epoxy nitrile and an arylacetonitrile. The key to achieving high enantiomeric excess and yield is the strategic manipulation of the nitrile anion aggregation state.[9]

Materials:

-

p-Tolylacetonitrile

-

(R)-Epichlorohydrin

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Borane-tetrahydrofuran complex (BH3·THF)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Toluene, anhydrous

Procedure:

-

Cyclopropane Formation: To a solution of p-tolylacetonitrile in anhydrous THF at -78 °C, add a solution of LiHMDS in THF dropwise. After stirring for 30 minutes, (R)-epichlorohydrin is added. The reaction mixture is slowly warmed to room temperature and stirred until the reaction is complete (monitored by TLC/LC-MS).

-

Reduction of the Nitrile: The reaction mixture is cooled to 0 °C, and a solution of BH3·THF is added dropwise. The mixture is then refluxed for several hours.

-

Cyclization to Form the Bicyclic Amine: After cooling, the reaction is quenched with methanol. The solvent is evaporated, and the residue is dissolved in toluene. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride at 0 °C. The mixture is stirred at room temperature to effect cyclization.

-

Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield (+)-Bicifadine.

-

Salt Formation: The purified (+)-Bicifadine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in ether to precipitate this compound. The salt is collected by filtration and dried.

This streamlined process provides (+)-Bicifadine in high enantiomeric excess and good overall yield.[9]

Figure 3: Atom-economical asymmetric synthesis of (+)-Bicifadine.

Characterization and Analytical Methods

The characterization of this compound is crucial for quality control and regulatory purposes. The existence of different polymorphic forms has been identified, which can impact the physicochemical properties of the drug substance, such as solubility and stability.[1][7]

Standard analytical techniques are employed for its characterization:

-

X-Ray Powder Diffraction (XRPD): To identify and differentiate between polymorphic forms.[1]

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine melting points and thermal stability.[1]

-

Infrared (IR) and Near-Infrared (NIR) Spectroscopy: For structural confirmation and quantitation of polymorphs.[1]

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and chiral separation to determine enantiomeric excess.

Clinical Development and Future Perspectives

(+)-Bicifadine underwent extensive clinical evaluation in Phase II and Phase III trials for the treatment of various pain conditions.[2] While these trials demonstrated its analgesic activity, the compound did not proceed to market approval. The reasons for this are multifaceted and include challenges in demonstrating superior efficacy over placebo in some patient populations.[4]

Despite its discontinuation for broad analgesic use, the story of (+)-Bicifadine provides a valuable case study for the development of non-opioid analgesics. The insights gained into the role of monoamine reuptake inhibition in pain modulation continue to inform current research and development efforts in this therapeutic area. The synthetic strategies developed for (+)-Bicifadine, particularly the atom-economical asymmetric synthesis, represent a significant contribution to the field of medicinal chemistry and can be applied to the synthesis of other structurally related compounds.

Conclusion

This compound is a testament to the intricate and evolving nature of drug discovery and development. From its rational design as a non-opioid analgesic to the elegant and efficient synthetic routes devised for its enantioselective production, its journey offers a wealth of knowledge for the scientific community. This guide has provided a detailed technical overview, with a focus on the practical aspects of its synthesis, underpinned by a strong foundation of its pharmacological and clinical context. The continued exploration of compounds with similar mechanisms of action holds promise for the future of pain management.

References

- Basile, A. S., et al. (2007). Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1208-1225.

-

Xu, F., et al. (2006). Stereocontrolled synthesis of trisubstituted cyclopropanes: expedient, atom-economical, asymmetric syntheses of (+)-Bicifadine and DOV21947. Organic Letters, 8(17), 3885-3888. [Link]

-

Bicifadine. PubChem. National Center for Biotechnology Information. [Link]

-

Bicifadine. Wikipedia. [Link]

-

Bicifadine Hydrochloride. PubChem. National Center for Biotechnology Information. [Link]

-

DOV Pharmaceutical Announces Updates For Bicifadine Chronic Pain Program. BioSpace. (2006). [Link]

-

DOV Pharmaceutical Announces Positive Futility Analysis For Pivotal Phase III Trial Of Bicifadine In Chronic Low Back Pain & Long Term Safety & Efficacy Trial Of Bicifadine Continues To Yield Encouraging Data. BioSpace. (2005). [Link]

-

Dov gets new data on pain drug. FierceBiotech. (2006). [Link]

- Krieter, P. A., et al. (2008). Pharmacokinetics, disposition, and metabolism of bicifadine in humans. Drug Metabolism and Disposition, 36(3), 489-498.

- Polymorphs of bicifadine hydrochloride.

-

Efficacy and Safety of Bicifadine in the Treatment of Chronic Low Back Pain. ClinicalTrials.gov. (2006). [Link]

-

Epstein, J. W., et al. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 24(5), 481-490. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. trans-Cyclopropyl beta-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereocontrolled synthesis of trisubstituted cyclopropanes: expedient, atom-economical, asymmetric syntheses of (+)-Bicifadine and DOV21947 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. EP1562900A1 - Polymorphs of bicifadine hydrochloride - Google Patents [patents.google.com]

- 8. ic50 values compared: Topics by Science.gov [science.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US4118417A - Process for resolving cis-1-substituted phenyl-1,2-cyclopropanedicarboxylic acids - Google Patents [patents.google.com]

In Vitro Characterization of (+)-Bicifadine Hydrochloride: A Technical Guide for Preclinical Evaluation

Abstract

(+)-Bicifadine hydrochloride is a non-opioid, centrally acting analgesic candidate that has garnered significant interest for its potential in managing various pain states. Its primary mechanism of action is the inhibition of monoamine neurotransmitter reuptake. A thorough and rigorous in vitro characterization is paramount for any novel compound progressing through the drug development pipeline. This technical guide provides a comprehensive framework for the in vitro evaluation of this compound, with a focus on elucidating its potency, selectivity, and functional activity at the norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning each experimental choice to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale for In Vitro Profiling

(+)-Bicifadine, with the chemical name (+)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, has been identified as a promising non-narcotic analgesic.[1] Understanding its molecular interactions is the first step in predicting its therapeutic efficacy and potential side-effect profile. The monoamine hypothesis of pain modulation suggests that enhancing synaptic concentrations of norepinephrine and serotonin can dampen nociceptive signaling. Therefore, the in vitro characterization of (+)-Bicifadine's effects on the transporters responsible for the reuptake of these neurotransmitters is a critical starting point.

This guide will detail the essential in vitro assays required to build a comprehensive pharmacological profile of (+)-Bicifadine. We will delve into the principles and practical execution of radioligand binding assays to determine binding affinity (Kᵢ) and neurotransmitter uptake assays to assess functional inhibition (IC₅₀). Furthermore, we will touch upon the importance of evaluating metabolic stability and potential for off-target interactions, which are crucial for predicting the compound's in vivo behavior and safety margin.

Determining Binding Affinity: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for its molecular target.[2] These assays measure the displacement of a specific, high-affinity radioligand from the transporter by the unlabeled test compound, in this case, (+)-Bicifadine. The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a true measure of binding affinity.[3][4]

Principle of Competitive Radioligand Binding

In a competitive binding assay, a fixed concentration of a radiolabeled ligand and varying concentrations of an unlabeled competitor (e.g., (+)-Bicifadine) are incubated with a source of the target transporter (e.g., cell membranes or synaptosomes). The amount of radioligand bound to the transporter is then measured. As the concentration of the unlabeled competitor increases, it displaces the radioligand, leading to a decrease in the measured radioactivity.

Experimental Protocols

The following are detailed protocols for conducting radioligand binding assays for the norepinephrine, serotonin, and dopamine transporters.

2.2.1. Preparation of Biological Material

-

Cell Culture and Membrane Preparation:

-

Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine protein concentration using a standard method like the Bradford or BCA assay.[5]

-

-

Synaptosome Preparation from Rat Brain:

-

Euthanize a rat according to approved animal welfare protocols and rapidly dissect the brain region of interest (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

-

Homogenize the tissue in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).[6][7][8]

-

Perform differential centrifugation to enrich for synaptosomes, which are resealed nerve terminals containing the transporters.[9][10]

-

Resuspend the final synaptosomal pellet in the appropriate assay buffer.

-

2.2.2. Radioligand Binding Assay Protocol

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, a fixed concentration of the appropriate radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]WIN 35,428 for DAT) at a concentration close to its Kd, and the membrane/synaptosome preparation.[11][12][13]

-

Non-specific Binding: Assay buffer, the same concentration of radioligand, the membrane/synaptosome preparation, and a high concentration of a known non-radiolabeled inhibitor (e.g., desipramine for NET, fluoxetine for SERT, GBR 12909 for DAT) to saturate all specific binding sites.

-

Competitive Binding: Assay buffer, the same concentration of radioligand, the membrane/synaptosome preparation, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the (+)-Bicifadine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation :

-

Expected Data and Interpretation

The primary outcome of these experiments will be the Kᵢ values of (+)-Bicifadine for NET, SERT, and DAT. Based on existing literature, the expected rank order of potency is NET > SERT > DAT.[1]

| Transporter | Radioligand Example | Known IC₅₀ of Bicifadine |

| NET | [³H]nisoxetine | 55 nM |

| SERT | [³H]citalopram | 117 nM |

| DAT | [³H]WIN 35,428 | 910 nM |

| Table 1: Summary of Radioligands and Reported IC₅₀ Values for Bicifadine. [14] |

A lower Kᵢ value indicates a higher binding affinity. The ratio of Kᵢ values for different transporters provides a measure of the compound's selectivity. For instance, a high Kᵢ (DAT) / Kᵢ (NET) ratio would indicate high selectivity for the norepinephrine transporter over the dopamine transporter.

Assessing Functional Activity: Neurotransmitter Uptake Assays

While binding assays provide information on affinity, they do not directly measure the functional consequence of that binding. Neurotransmitter uptake assays are functional assays that quantify the ability of a compound to inhibit the transport of a neurotransmitter into cells or synaptosomes.

Principle of Neurotransmitter Uptake Inhibition

These assays typically use a radiolabeled neurotransmitter (e.g., [³H]norepinephrine, [³H]serotonin, or [³H]dopamine) which is actively transported into cells or synaptosomes expressing the corresponding transporter. The amount of radioactivity accumulated inside the cells is measured. In the presence of an inhibitor like (+)-Bicifadine, the uptake of the radiolabeled neurotransmitter is reduced in a concentration-dependent manner.

Experimental Protocols

3.2.1. Cell-Based Uptake Assay

-

Cell Plating: Seed HEK293 or CHO cells stably expressing hNET, hSERT, or hDAT in a 96-well plate and allow them to adhere and form a confluent monolayer.[15][16]

-

Pre-incubation: Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer) and pre-incubate with varying concentrations of this compound or vehicle for a specified time.

-

Initiation of Uptake: Add a fixed concentration of the respective radiolabeled neurotransmitter ([³H]norepinephrine, [³H]serotonin, or [³H]dopamine) to initiate the uptake.

-

Incubation: Incubate for a short period at 37°C to measure the initial rate of uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of (+)-Bicifadine for the inhibition of neurotransmitter uptake for each transporter.

3.2.2. Synaptosome-Based Uptake Assay

-

Synaptosome Preparation: Prepare synaptosomes from relevant rat brain regions as described in section 2.2.1.

-

Pre-incubation: Pre-incubate aliquots of the synaptosome suspension with varying concentrations of this compound or vehicle.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to start the uptake reaction.

-

Incubation: Incubate at 37°C for a short duration.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters.

-

Data Analysis: Calculate the IC₅₀ values for uptake inhibition.

Expected Data and Interpretation

The IC₅₀ values obtained from these functional assays will provide a measure of the potency of (+)-Bicifadine in inhibiting the activity of each monoamine transporter. These values should be consistent with the binding affinity data, with the rank order of potency expected to be NET > SERT > DAT.[1] Discrepancies between binding affinity (Kᵢ) and functional potency (IC₅₀) can sometimes provide insights into the mechanism of inhibition (e.g., competitive vs. non-competitive).

In Vitro Metabolic Stability and Off-Target Profiling

A comprehensive in vitro characterization extends beyond the primary targets. Understanding a compound's metabolic fate and its potential for off-target interactions is crucial for predicting its pharmacokinetic profile and safety.

Metabolic Stability

In vitro metabolism studies are essential to identify the enzymes responsible for a drug's breakdown and to predict its in vivo clearance. For (+)-Bicifadine, studies have shown that its primary metabolism in humans is mediated by cytochrome P450 2D6 (CYP2D6) and monoamine oxidase B (MAO-B).

Protocol for In Vitro Metabolism Study:

-

Incubation: Incubate (+)-Bicifadine with human liver microsomes or recombinant human CYP enzymes in the presence of NADPH.

-

Analysis: Analyze the reaction mixture at different time points using LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Enzyme Identification: Use specific chemical inhibitors or antibodies for different CYP isoforms to identify the primary metabolizing enzymes.

Off-Target Selectivity Screening

Conclusion and Future Directions

This technical guide outlines a robust framework for the in vitro characterization of this compound. By systematically determining its binding affinity and functional potency at the norepinephrine, serotonin, and dopamine transporters, researchers can build a solid foundation for understanding its mechanism of action. The presented protocols, grounded in established scientific principles, are designed to yield high-quality, reproducible data.

Future in vitro studies could explore the electrophysiological effects of (+)-Bicifadine on transporter function, which can provide real-time information on transporter kinetics.[17] Additionally, a comprehensive off-target screening against a wider panel of receptors and enzymes would provide a more complete picture of its selectivity profile. The data generated from these in vitro studies are indispensable for guiding further preclinical and clinical development of (+)-Bicifadine as a potential novel analgesic.

References

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.

- Erickson, J. D., et al. (2007). In vitro metabolism of the analgesic bicifadine in the mouse, rat, monkey, and human. Drug Metabolism and Disposition, 35(8), 1395-1403.

- Sigma-Aldrich.

- Kamat, P. K., & Kalani, A. (2015). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of visualized experiments : JoVE, (100), e52961.

- Tocris Bioscience. Bicifadine hydrochloride | CAS 66504-75-4.

- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21.

- Booth, R. F., & Clark, J. B. (1978). A rapid method for the preparation of relatively pure metabolically competent synaptosomes from rat brain. The Biochemical journal, 176(2), 365–370.

- Eurofins DiscoverX. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.

- BenchChem. Application Notes and Protocols: Radioligand Binding Assay for (R)

- University of California, Irvine.

- Andrews, A. M., & Allen, A. (2009). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis.

- Wu, J. Y., & Tews, J. K. (2017). Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes. Bio-protocol, 7(24), e2664.

- Sitte, H. H., & Freissmuth, M. (2025). Electrophysiological Methods to Explore the Function of Monoamine Transporters. Advances in neurobiology, 46, 143–162.

- BenchChem. Application Notes and Protocols for a Norepinephrine Transporter (NET) Functional Assay for Thozalinone.

- El Mansari, M., et al. (2010). Characterization of the electrophysiological properties of triple reuptake inhibitors on monoaminergic neurons. International Journal of Neuropsychopharmacology, 13(4), 481-493.

- Basile, A. S., et al. (2007). Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain. The Journal of pharmacology and experimental therapeutics, 321(3), 1208–1225.

- Musick, T. J., et al. (2008). Pharmacokinetics, disposition, and metabolism of bicifadine in humans.

- Ramamoorthy, S., et al. (1998). Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression. The Journal of biological chemistry, 273(38), 24589–24596.

- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 678.

- Psychoactive Drug Screening Program. Assay Protocol Book.

- Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.

- Blier, P., & El Mansari, M. (2010). Characterization of the electrophysiological properties of triple reuptake inhibitors on monoaminergic neurons. The international journal of neuropsychopharmacology, 13(4), 481–493.

- Torres, G. E., et al. (2003). Monoamine transporters: vulnerable and vital doorkeepers. Progress in neurobiology, 70(4), 291–311.

- Fowler, C. J., et al. (2016). In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18 F-Labeled Deuterated Fluorodeprenyl. Journal of Nuclear Medicine, 57(2), 305-310.

- Revvity. Radiometric Ligand-Binding Assays.

- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.

- Gifford Bioscience. Radioligand Binding Assay.

- BioIVT. SERT Transporter Assay.

- Tocris Bioscience. Bicifadine hydrochloride | CAS 66504-75-4.

- Sitte, H. H., et al. (2001). Uptake and superfusion experiments in parental HEK 293 cells.

- Masson, J., et al. (2013). Monoamine transporters. Neurology, 81(8), 764–771.

- Li, G., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS chemical neuroscience, 5(3), 226–234.

- Roth, B. L. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research, 65(3), 97-118.

- Sitte, H. H., et al. (2004). A, saturation uptake curves of [ 3 H]5-HT and PCA in HEK293 cells that...

- Vizi, E. S., et al. (2023). The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters. Frontiers in pharmacology, 14, 1245789.

- Immadisetty, K., et al. (2013). Overview of Monoamine Transporters. Current protocols in pharmacology, Chapter 12, Unit12.16.

- Kim, D. I., et al. (2008). Studies on the Structure-Activity Relationship of Bicifadine Analogs as Monoamine Transporter Inhibitors. Bioorganic & medicinal chemistry letters, 18(13), 3682–3686.

- Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.

- Neuroendocrine Tumor Research Foundation. Novel radioligands to improve radiotherapy of NETs.

- Yumibe, N., et al. (1996). Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6. The Journal of pharmacology and experimental therapeutics, 278(3), 1185–1193.

- U.S. Food and Drug Administration. (2023).

- Abadie, M., et al. (2020). Implications of Off-Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. Clinical pharmacology and therapeutics, 108(2), 339–348.

- MedChemExpress. Bicifadine | Serotonin/Norepinephrine/Dopamine Reuptake Inhibitor.

- Kinnings, S. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.

Sources

- 1. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Transporters in the Kidney: Perspectives on Species Differences, Disease Status, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 4. calculator.academy [calculator.academy]

- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Graphviz [graphviz.org]

- 9. m.youtube.com [m.youtube.com]

- 10. sketchviz.com [sketchviz.com]

- 11. youtube.com [youtube.com]

- 12. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies of the Biogenic Amine Transporters. 12. Identification of Novel Partial Inhibitors of Amphetamine-Induced Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bicifadine hydrochloride | CAS 66504-75-4 | Tocris Bioscience [tocris.com]

- 15. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 16. researchgate.net [researchgate.net]

- 17. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical analgesic efficacy of (+)-Bicifadine Hydrochloride

An In-Depth Technical Guide to the Preclinical Analgesic Efficacy of (+)-Bicifadine Hydrochloride

Executive Summary

This compound emerged as a novel analgesic candidate with a distinct mechanism of action, setting it apart from traditional opioid and non-steroidal anti-inflammatory drug (NSAID) classes.[1][2] Its function as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI), offered a promising strategy for modulating endogenous pain pathways.[3][4] Preclinical investigations revealed a robust and broad-spectrum analgesic profile, with efficacy demonstrated across a diverse range of animal models mimicking acute, persistent, and chronic pain states, including inflammatory and neuropathic pain.[5] This guide provides a comprehensive technical overview of the foundational preclinical science that characterized the analgesic properties of (+)-Bicifadine. We will dissect its core mechanism of action, detail the pivotal experimental models used to validate its efficacy, present its pharmacokinetic and safety profile, and discuss the critical insights gained from its journey from laboratory investigation to clinical trials. This document is intended for drug development professionals and researchers, offering a causal analysis of the experimental choices and a deep dive into the scientific data that defined bicifadine's potential as a non-opioid analgesic.

Chapter 1: Introduction to this compound

This compound (DOV-220,075) is a structurally unique small molecule, chemically identified as 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride. Its development was predicated on the growing need for potent analgesics that circumvent the significant abuse liability of opioids and the gastrointestinal and cardiovascular risks associated with NSAIDs.[1]

By targeting the reuptake mechanisms of three key monoamine neurotransmitters involved in pain modulation—norepinephrine (NE), serotonin (5-HT), and dopamine (DA)—bicifadine was positioned as a first-in-class SNDRI specifically for pain indications.[1][5] This approach leverages the body's own descending pain inhibitory pathways, a well-established but complex target for analgesic drug development.

Chapter 2: Core Mechanism of Action: Triple Monoamine Reuptake Inhibition

The analgesic activity of bicifadine is a direct consequence of its ability to elevate the synaptic concentrations of NE, 5-HT, and DA. This is achieved by blocking their respective transporter proteins: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT).

In Vitro Transporter Inhibition Profile

The foundational evidence for bicifadine's mechanism comes from in vitro assays using recombinant human transporters. These studies established its binding affinity and inhibitory potency, revealing a distinct profile. Bicifadine inhibits monoamine uptake with a relative potency of norepinephrine > serotonin > dopamine.[5][6] This NE-dominant profile is significant, as noradrenergic pathways are considered critical for pain modulation.

| Transporter | Inhibition Potency (IC50) |

| Norepinephrine Transporter (NET) | 55 nM |

| Serotonin Transporter (SERT) | 117 nM |

| Dopamine Transporter (DAT) | 910 nM |

| Table 1: In Vitro Inhibitory Potency of Bicifadine at Human Monoamine Transporters. |

Neurochemical Validation: In Vivo Microdialysis

To confirm that the in vitro transporter inhibition translates to a functional increase in synaptic neurotransmitters in a living system, in vivo microdialysis was performed in freely moving rats. This technique provides direct evidence of neurochemical changes in specific brain regions. Administration of bicifadine (20 mg/kg, i.p.) resulted in significant increases in extrasynaptic neurotransmitter levels, validating its TRI profile.[5][6]

These findings confirm that bicifadine effectively engages its targets in the central nervous system to alter neurochemical signaling in regions relevant to pain and mood.

The Descending Pain Inhibitory Pathway

The primary mechanism for the analgesic effect of NE and 5-HT reuptake inhibitors involves the enhancement of descending inhibitory pathways. These pathways originate in brainstem nuclei (such as the locus coeruleus and raphe nuclei) and project down to the dorsal horn of the spinal cord. The release of NE and 5-HT in the spinal cord inhibits the transmission of pain signals from peripheral nerves to the brain. By blocking their reuptake, bicifadine amplifies this natural pain-dampening system.

Caption: Descending monoaminergic pain inhibitory pathway enhanced by (+)-Bicifadine.

Contribution of Dopaminergic Pathways

While the roles of NE and 5-HT in pain are well-established, the contribution of dopamine is more complex. Preclinical evidence suggests that bicifadine's dopaminergic activity is crucial for its effects against neuropathic pain. In the spinal nerve ligation model, the antihyperalgesic effects of bicifadine were diminished by the administration of (-)-sulpiride, a D2 receptor antagonist.[5] This indicates that activation of dopaminergic pathways contributes significantly to bicifadine's overall analgesic efficacy.[5][7]

Chapter 3: Preclinical Efficacy Assessment: A Multi-Model Approach

A key strength of bicifadine's preclinical dossier is its consistent efficacy across a wide array of validated animal models. This multi-model strategy is essential for characterizing the full spectrum of a candidate's analgesic potential, from acute nociception to chronic, pathological pain states.

Models of Acute Nociceptive and Inflammatory Pain

These models assess the drug's ability to reduce pain responses to brief, noxious stimuli.

This model is particularly informative as it produces a biphasic pain response: Phase 1 (acute nociceptive pain) and Phase 2 (inflammatory pain). Many transport inhibitors show efficacy only in Phase 2. Bicifadine was potent and fully efficacious in both phases in rats and mice, demonstrating a broader mechanism of action than typical antidepressants.[5]

Protocol: Rat Formalin Test

-

Acclimation: Acclimate male Sprague-Dawley rats to individual observation chambers for 30 minutes.

-

Drug Administration: Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle orally (p.o.).

-

Induction: 60 minutes post-dosing, inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Observation: Immediately return the animal to the chamber and record the total time spent licking, flinching, or biting the injected paw.

-

Data Analysis: Quantify the pain response during Phase 1 (0-5 minutes post-formalin) and Phase 2 (15-60 minutes post-formalin). Compare drug-treated groups to the vehicle control.

Models of Persistent and Visceral Pain

These models evaluate efficacy against ongoing pain arising from internal organs.

This is a chemically-induced model of visceral pain. Bicifadine potently suppressed the number of abdominal contractions (writhes) in this assay, indicating efficacy against this pain type.[5]

Protocol: Mouse Writhing Test

-

Acclimation: Acclimate male Swiss-Webster mice to observation containers.

-

Drug Administration: Administer (+)-Bicifadine (p.o.) or vehicle 30-60 minutes prior to induction.

-

Induction: Inject 0.25 mL of a 0.02% PPQ solution intraperitoneally (i.p.).

-

Observation: Five minutes after PPQ injection, begin a 10-minute observation period.

-

Data Analysis: Count the number of writhes (a characteristic stretching and constriction of the abdomen) for each animal. Calculate the percent inhibition relative to the vehicle-treated group.

Models of Chronic Neuropathic Pain

Neuropathic pain, caused by nerve damage, is notoriously difficult to treat. Bicifadine's efficacy in these models was a key indicator of its potential clinical utility.

This surgical model creates a reproducible peripheral nerve injury that results in long-lasting mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus). Bicifadine effectively suppressed all of these neuropathic pain behaviors.[5]

Protocol: SNL Model and Behavioral Testing

-

Surgical Procedure: Under isoflurane anesthesia, expose the left L5 and L6 spinal nerves of a rat. Tightly ligate the L5 and L6 nerves distal to the dorsal root ganglion.

-

Recovery: Allow animals to recover for 7-14 days to fully develop neuropathic pain behaviors.

-

Assessment of Mechanical Allodynia:

-

Place the animal on an elevated mesh floor in a clear enclosure and acclimate.

-

Apply calibrated von Frey filaments to the plantar surface of the injured paw with increasing force.

-

Determine the 50% paw withdrawal threshold using the up-down method.

-

-

Assessment of Thermal Hyperalgesia:

-

Place the animal on a glass surface (Hargreaves apparatus).

-

Apply a radiant heat source to the plantar surface of the injured paw.

-

Record the latency to paw withdrawal. A reduced latency compared to baseline indicates hyperalgesia.

-

-

Drug Testing: After establishing a stable baseline of hypersensitivity, administer bicifadine and re-test at specified time points (e.g., 1, 2, 4 hours post-dose).

Summary of Preclinical Efficacy Data

| Pain Model | Species | Key Findings | Reference |

| Formalin Test | Rat, Mouse | Potent and complete efficacy in both Phase 1 (nociceptive) and Phase 2 (inflammatory). | [5] |

| Randall-Selitto (Paw Pressure) | Rat | Potently suppressed pain responses. | [5] |

| Kaolin-Induced Pain | Rat | Effective in this model of acute inflammatory pain. | [5] |

| Tail-Flick Test | Mouse | Dose-dependently increased withdrawal latencies at lower stimulus intensities. | [6][8] |

| PPQ-Induced Writhing | Rodent | Potently suppressed visceral pain responses. | [5] |

| Colonic Distension | Rat | Reduced the number of abdominal contractions, indicating visceral analgesia. | [5][6] |

| Complete Freund's Adjuvant (CFA) | Rat | Normalized the nociceptive threshold in this model of persistent inflammatory pain. | [5] |

| Spinal Nerve Ligation (SNL) | Rat | Suppressed mechanical allodynia, thermal hyperalgesia, and mechanical hyperalgesia. | [5] |

| Streptozotocin (STZ) Neuropathy | Rat | Reduced mechanical hyperalgesia in this model of diabetic neuropathic pain. | [5] |

| Table 2: Overview of (+)-Bicifadine Efficacy in Preclinical Pain Models. |

Chapter 4: Pharmacokinetic and Safety Profile

Pharmacokinetics

In human studies, following a single oral dose, bicifadine was rapidly absorbed, reaching maximum plasma concentration in approximately 1 hour.[9] It has a relatively short elimination half-life of about 1.6 hours.[9] The drug is extensively metabolized, with the majority of the dose (92%) recovered in the urine, primarily as metabolites M9 (lactam acid) and M3 (acid) and their glucuronide conjugates.[9] Fecal excretion was minimal.[9]

Preclinical Safety & Abuse Liability

A critical aspect of bicifadine's development was its potential for a lower abuse liability compared to opioids. This was assessed in preclinical models designed to predict abuse potential in humans.

-

Discriminative Stimulus Effects: In rats trained to discriminate cocaine from saline, bicifadine only partially substituted for cocaine and at doses that suppressed response rates, suggesting its subjective effects are not identical to psychostimulants.[10]

-

Intravenous Self-Administration: In rhesus monkeys experienced in self-administering cocaine, bicifadine showed very low reinforcing efficacy.[10] Unlike cocaine or d-amphetamine, it did not consistently maintain self-administration behavior.[7][10]

These findings align with the neurochemical data. The relatively modest increase in dopamine in the nucleus accumbens and striatum compared to psychostimulants like d-amphetamine, coupled with a more robust increase in serotonin, is consistent with a lower potential for abuse.[7][10]

Caption: Experimental workflow for assessing the abuse liability of (+)-Bicifadine.

Chapter 5: Bridging Preclinical Efficacy to Clinical Reality: A Discussion

Despite the exceptionally strong and consistent preclinical data, the clinical development of bicifadine encountered significant hurdles. It failed to meet its primary endpoint in a Phase III clinical trial for chronic low back pain (CLBP) and a Phase IIb trial for painful diabetic neuropathy was also unsuccessful.[1][11] The failure in the CLBP trial was noted to have an unusually high placebo response rate, which may have masked the drug's efficacy.[11]

This discrepancy between robust preclinical efficacy and clinical trial failure highlights the inherent challenges of translating animal model data to human pain conditions. Factors such as the complexity and heterogeneity of human chronic pain, the powerful influence of the placebo effect in clinical trials, and potential differences in metabolism or target engagement between species can all contribute to this translational gap. The preclinical models, while essential for establishing mechanism and proof-of-concept, do not fully capture the psychological and affective components of human chronic pain.

Chapter 6: Conclusion and Future Perspectives

This compound stands as a compelling case study in analgesic drug development. Its preclinical profile is a testament to the therapeutic potential of the triple reuptake inhibition mechanism. It demonstrated broad-spectrum efficacy across multiple pain modalities, a clear and validated mechanism of action, and a favorable safety profile with low abuse potential.

While its path to market was halted, the extensive preclinical work provides valuable insights. It underscores the importance of the descending monoaminergic pathways as a target for non-opioid analgesia and confirms that a multi-modal neurochemical approach can be effective in animal models of severe pain. Future research could explore whether SNDRIs with different NE:5-HT:DA ratios might offer a better efficacy-tolerability balance, or if this class of drugs could be effective in more specific, mechanistically-defined patient subpopulations where the placebo response might be better controlled. The story of bicifadine remains a crucial reference for scientists working to develop the next generation of safer, more effective pain therapies.

References

-

Wikipedia. Bicifadine. [Link]

-

Basile AS, et al. (2007). Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain. J Pharmacol Exp Ther, 321(3):1208-25. [Link]

-

Wang RI, et al. (1982). The oral analgesic efficacy of bicifadine hydrochloride in postoperative pain. J Clin Pharmacol, 22(4):160-4. [Link]

-

ClinicalTrials.gov. (2006). Efficacy and Safety of Bicifadine in the Treatment of Chronic Low Back Pain. Identifier: NCT00295724. [Link]

-

BioWorld. (2006). Disappointing results from phase III trial of bicifadine in chronic low back pain. [Link]

-

BioSpace. (2006). DOV Pharmaceutical Announces Updates For Bicifadine Chronic Pain Program. [Link]

-

National Center for Biotechnology Information. (2008). Preclinical evaluation of the abuse potential of the analgesic bicifadine. PubMed. [Link]

-

National Center for Biotechnology Information. (2008). Preclinical Evaluation of the Abuse Potential of the Analgesic Bicifadine. PMC. [Link]

-

BioSpace. (2005). DOV Pharmaceutical Announces Positive Futility Analysis For Pivotal Phase III Trial Of Bicifadine In Chronic Low Back Pain & Long Term Safety & Efficacy Trial Of Bicifadine Continues To Yield Encouraging Data. [Link]

-

ResearchGate. (2007). Characterization of the Antinociceptive Actions of Bicifadine in Models of Acute, Persistent, and Chronic Pain. [Link]

-

NATAP. (2007). New Neuropathy Drug. [Link]

-

chemeurope.com. Bicifadine. [Link]

-

Wikipedia. Category:Serotonin–norepinephrine–dopamine reuptake inhibitors. [Link]

-

ResearchGate. (2007). Bicifadine activity in the tail-flick test. The antinociceptive actions... [Link]

-

Krieter P, et al. (2008). Pharmacokinetics, disposition, and metabolism of bicifadine in humans. Drug Metab Dispos, 36(2):252-9. [Link]

-

MedPath. Bicifadine. [Link]

Sources

- 1. Bicifadine - Wikipedia [en.wikipedia.org]

- 2. Bicifadine [chemeurope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Category:Serotonin–norepinephrine–dopamine reuptake inhibitors - Wikipedia [en.wikipedia.org]

- 5. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical Evaluation of the Abuse Potential of the Analgesic Bicifadine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics, disposition, and metabolism of bicifadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical evaluation of the abuse potential of the analgesic bicifadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

The Structure-Activity Relationship of Bicifadine Analogs: A Technical Guide for Drug Development Professionals

Introduction: The Therapeutic Potential of Modulating Monoamine Transporters

Bicifadine, chemically known as 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, is a non-opioid analgesic that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)[1]. Its primary mechanism of action involves blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, thereby increasing the synaptic concentrations of these key neurotransmitters[1][2]. This modulation of monoaminergic systems has positioned Bicifadine and its analogs as promising candidates for the treatment of various central nervous system (CNS) disorders, including chronic pain and depression[1][2][3].

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Bicifadine analogs. By dissecting the impact of specific structural modifications on the potency and selectivity of these compounds for monoamine transporters, we aim to provide a valuable resource for researchers and drug development professionals in the field of neuroscience.

Core Scaffold and Key Pharmacophoric Elements

The foundational structure of Bicifadine is the 1-aryl-3-azabicyclo[3.1.0]hexane core. The SAR of this class of compounds is primarily dictated by substitutions on the aryl ring and the nitrogen atom of the bicyclic system. Understanding these relationships is crucial for designing novel analogs with improved therapeutic profiles.

}

Figure 1: Core scaffold of Bicifadine and key points for chemical modification.

Structure-Activity Relationship (SAR) Analysis